

# Characterization of 1-(1-ethoxyethoxy)-4-vinylbenzene: A Spectroscopic Guide

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## Compound of Interest

Compound Name: 1-(1-Ethoxyethoxy)-4-vinylbenzene

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **1-(1-ethoxyethoxy)-4-vinylbenzene**, a key monomer in the synthesis of advanced polymers for microfabrication and semiconductor applications.<sup>[1][2]</sup> The focus of this document is on the elucidation of its chemical structure through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols and data interpretation are presented to assist researchers in confirming the identity and purity of this compound.

## Chemical Structure and Properties

**1-(1-ethoxyethoxy)-4-vinylbenzene**, also known as 4-(1-ethoxyethoxy)styrene, is an organic compound with the chemical formula  $C_{12}H_{16}O_2$  and a molecular weight of 192.26 g/mol.<sup>[1][3][4][5]</sup> Its structure consists of a styrene backbone with an ethoxyethoxy protecting group attached to the phenolic oxygen. This protecting group strategy is crucial for preventing the acidic phenolic proton of the corresponding 4-hydroxystyrene from interfering with polymerization processes.

Table 1: Physicochemical Properties of **1-(1-ethoxyethoxy)-4-vinylbenzene**

Property	Value	Reference
CAS Number	157057-20-0	[1][3][5]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>	[1][3][4][5]
Molecular Weight	192.26 g/mol	[3][4][5]
Appearance	Colorless to almost colorless clear liquid	[5]
Boiling Point	286.5 °C at 760 mmHg (Predicted)	[2]
Density	0.982 g/cm <sup>3</sup> (Predicted)	[2]
Refractive Index	1.52	[5]

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **1-(1-ethoxyethoxy)-4-vinylbenzene** are summarized below.

#### 2.1.1. <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **1-(1-ethoxyethoxy)-4-vinylbenzene** is expected to show distinct signals for the vinyl, aromatic, and ethoxyethoxy groups.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for **1-(1-ethoxyethoxy)-4-vinylbenzene**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
CH=CH <sub>2</sub> (trans)	~5.72	d	1H
CH=CH <sub>2</sub> (cis)	~5.27	d	1H
CH=CH <sub>2</sub>	~6.67	dd	1H
Aromatic (ortho to vinyl)	~7.34	d	2H
Aromatic (ortho to ether)	~7.29	d	2H
O-CH(CH <sub>3</sub> )-O	~5.40	q	1H
O-CH <sub>2</sub> -CH <sub>3</sub>	~3.70	q	2H
O-CH(CH <sub>3</sub> )-O	~1.55	d	3H
O-CH <sub>2</sub> -CH <sub>3</sub>	~1.25	t	3H

Note: Predicted chemical shifts are based on typical values for substituted styrenes and acetals. Actual values may vary depending on the solvent and experimental conditions.

### 2.1.2. <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for **1-(1-ethoxyethoxy)-4-vinylbenzene**

Carbon	Chemical Shift ( $\delta$ , ppm)
C=CH <sub>2</sub>	~136
C=CH <sub>2</sub>	~114
Aromatic (C-O)	~157
Aromatic (C-vinyl)	~136
Aromatic (CH)	~127
Aromatic (CH)	~117
O-CH(CH <sub>3</sub> )-O	~99
O-CH <sub>2</sub> -CH <sub>3</sub>	~61
O-CH(CH <sub>3</sub> )-O	~20
O-CH <sub>2</sub> -CH <sub>3</sub>	~15

Note: Predicted chemical shifts are based on typical values for substituted styrenes and acetals. Actual values may vary depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

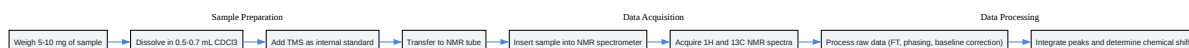
Table 4: Predicted IR Absorption Frequencies for **1-(1-ethoxyethoxy)-4-vinylbenzene**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (alkane)	3000-2850	Medium
C=C stretch (aromatic)	1600, 1510, 1450	Medium-Strong
C=C stretch (vinyl)	~1630	Medium
C-O stretch (ether/acetal)	1250-1000	Strong
=C-H bend (vinyl)	990, 910	Strong
C-H bend (aromatic)	830	Strong

## Experimental Protocols

### NMR Spectroscopy

A sample of **1-(1-ethoxyethoxy)-4-vinylbenzene** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 or 400 MHz for <sup>1</sup>H NMR).



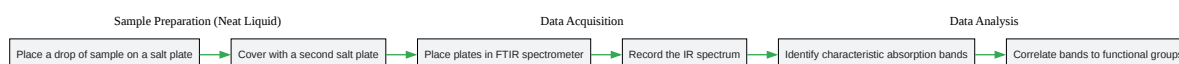
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**Figure 1:** Experimental workflow for NMR analysis.

### IR Spectroscopy

A small amount of neat liquid **1-(1-ethoxyethoxy)-4-vinylbenzene** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a

suitable solvent (e.g.,  $\text{CCl}_4$ ) can be prepared and placed in an IR cell. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

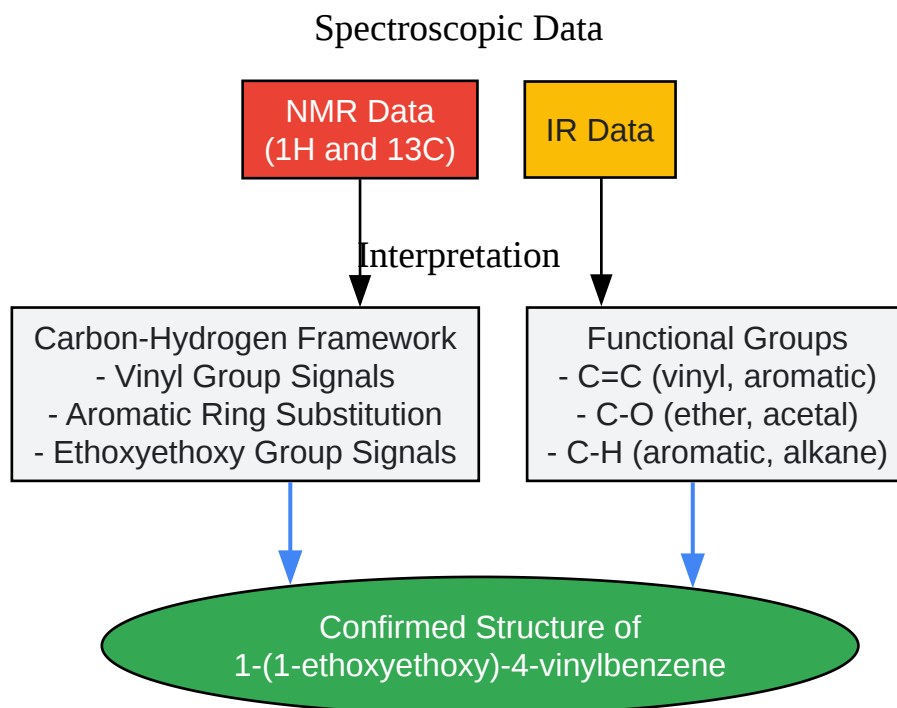


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**Figure 2:** Experimental workflow for IR analysis.

## Logical Relationship of Spectroscopic Data

The interpretation of both NMR and IR spectra provides complementary information to confirm the structure of **1-(1-ethoxyethoxy)-4-vinylbenzene**.



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**Figure 3:** Logical relationship of spectroscopic data for structural elucidation.

This guide provides a foundational understanding of the spectroscopic characterization of **1-(1-ethoxyethoxy)-4-vinylbenzene**. For definitive identification, it is always recommended to compare experimentally obtained spectra with those of a certified reference standard.

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